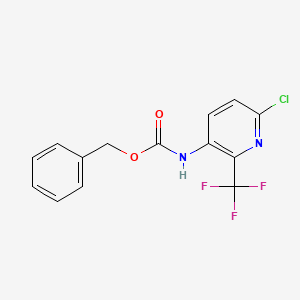![molecular formula C5H2Cl3F2O3PS B13499093 [Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a difluoromethyl group, which is further connected to a thiophene ring substituted with chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid typically involves the reaction of a thiophene derivative with a difluoromethylating agent, followed by the introduction of the phosphonic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.
Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学研究应用
[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
[Difluoro(pyridinyl)methyl]phosphonates: These compounds share a similar difluoromethylphosphonic acid structure but differ in the heterocyclic ring, which is pyridine instead of thiophene.
Phosphonic Acid Derivatives: Other phosphonic acid derivatives with different substituents and functional groups can be compared based on their chemical properties and applications.
Uniqueness
The uniqueness of [Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid lies in its specific combination of a difluoromethyl group, a phosphonic acid group, and a highly substituted thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C5H2Cl3F2O3PS |
|---|---|
分子量 |
317.5 g/mol |
IUPAC 名称 |
[difluoro-(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C5H2Cl3F2O3PS/c6-2-1(3(7)15-4(2)8)5(9,10)14(11,12)13/h(H2,11,12,13) |
InChI 键 |
JZLCSMOCLYQDDF-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(SC(=C1Cl)Cl)Cl)C(F)(F)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


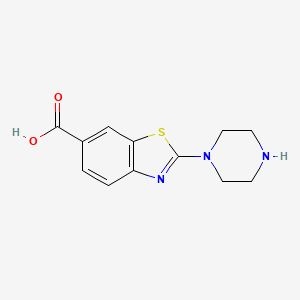
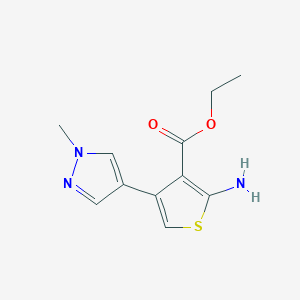
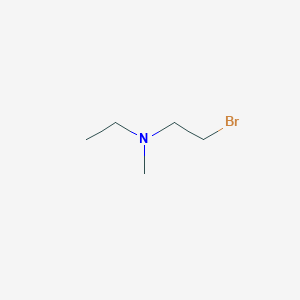
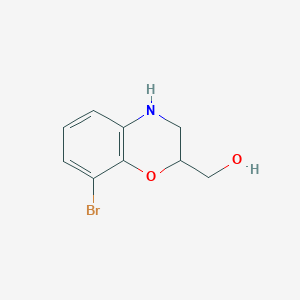
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)
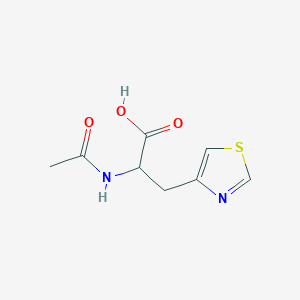
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid](/img/structure/B13499075.png)
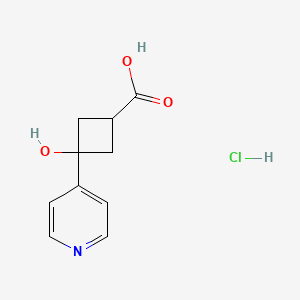
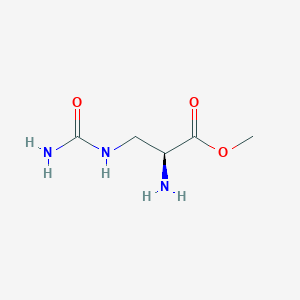
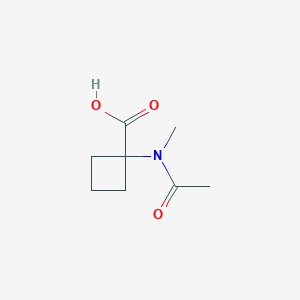
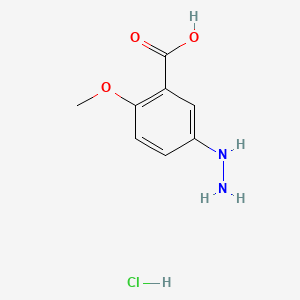
![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
